![molecular formula C34H29N7O B1665199 Akt inhibitor VIII CAS No. 612847-09-3](/img/structure/B1665199.png)
Akt inhibitor VIII
Overview
Description
Akt inhibitor VIII is a cell-permeable, allosteric inhibitor of the kinase Akt, which includes Akt1, Akt2, and Akt3. It is known for its selectivity and potency, making it a valuable tool in scientific research, particularly in the fields of oncology and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Akt inhibitor VIII is synthesized through a series of chemical reactions involving quinoxaline derivatives. The synthetic route typically involves the formation of the quinoxaline core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Akt inhibitor VIII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
Akt Inhibitor VIII is a cell-permeable and reversible quinoxaline compound that selectively inhibits Akt1/Akt2 activity . It has shown promise in various scientific research applications, particularly in cancer research and immunotherapy.
Scientific Research Applications
Cancer Research: this compound has demonstrated potential in overcoming resistance to chemotherapeutics in tumor cells . Studies have shown that it can block basal and stimulated phosphorylation/activation of Akt1/Akt2 both in cultured cells in vitro and in mice in vivo .
- Lung Adenocarcinoma: Research indicates that the sequential administration of pemetrexed followed by icotinib/erlotinib exerts a synergistic effect on HCC827 and H1975 lung adenocarcinoma cell lines .
*Gossypol, a polyphenolic compound, has shown an antiproliferative effect on the AGS (human gastric adenocarcinoma) cell line, suggesting its potential as a chemotherapeutic and chemopreventive agent for gastric cancer . - Combination Therapies: this compound has been used to enhance the sensitization of esophageal adenocarcinoma (EAC) cells to cisplatin when combined with siIGFBP2 inhibitors .
Immunotherapy: Akt inhibition during CAR T-cell manufacturing has been shown to generate a large number of early memory T-cells with enhanced antitumor efficacy .
- CAR T-cell Functionality: Inhibition of AKT signaling during the manufacture of FMC63 CD19CAR products can generate large numbers of early memory T-cells with enhanced antitumor efficacy . this compound outperformed other compounds in enhancing cell therapy memory phenotypes and CD8+ T cell polyfunctionality .
- AUTO1 CAR-T cells: AUTO1 products manufactured with this compound showed enhanced expansion, cytotoxicity, and polyfunctionality in vitro, accompanied by superior antitumor activity in vivo . This includes the ability to enhance in vitro/in vivo functionality in T-cells from patients who have previously suffered from CD19+ relapse on trial .
Alzheimer's Disease: Pretreatment with this compound and rapamycin has been shown to inhibit Akt .
- ALLCAR19 Clinical Study: Retrospective evaluation of ALLCAR19 patient trial products to assess whether this compound could have positively impacted product phenotype and function in patients who experienced CD19+ relapse .
- MNNG-induced Gastric Carcinogenesis: In vivo and in vitro studies evaluated the chemopreventive effects of gossypol on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis and on human gastric adenocarcinoma (AGS) cell line .
- Lung Adenocarcinoma Cell Lines: Human lung adenocarcinoma cell line PC-9 had an exon 19 deletion mutation in EGFR gene; Followed by treatment of icotinib, the proliferation of PC-9 cells were all inhibited significantly, especially in 48 and 72 h (P<0.01) in all concentrations .
Mechanism of Action
Akt inhibitor VIII exerts its effects by binding to the pleckstrin homology domain of Akt, preventing its activation and subsequent phosphorylation. This inhibition disrupts the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. The compound’s selectivity for Akt1, Akt2, and Akt3 allows for targeted inhibition of these kinases, providing valuable insights into their roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt.
MK-2206: An allosteric inhibitor of Akt.
GSK690693: An ATP-competitive inhibitor of Akt
Uniqueness of Akt Inhibitor VIII
This compound is unique due to its allosteric inhibition mechanism, which provides high selectivity and potency. Unlike ATP-competitive inhibitors, it binds to a distinct site on Akt, preventing its activation without competing with ATP. This unique mechanism allows for more effective inhibition of Akt activity, making it a valuable tool in research .
Biological Activity
Akt Inhibitor VIII (also known as AKT1/2 inhibitor VIII) is a potent and selective inhibitor of the Akt signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on T-cell functionality and cancer therapy, and relevant research findings.
Akt is a serine/threonine kinase that is central to the phosphoinositide 3-kinase (PI3K) signaling pathway. It regulates multiple downstream targets involved in cell growth and survival. This compound specifically inhibits Akt1 and Akt2 with IC₅₀ values of approximately 58 nM and 210 nM, respectively, while showing minimal activity against other kinases . This selectivity allows for targeted therapeutic strategies in cancer treatment and immunotherapy.
1. T-Cell Functionality Enhancement
Research indicates that this compound enhances the expansion and cytotoxicity of T-cells in immunotherapeutic contexts. For instance, a study demonstrated that T-cells cultured with this compound exhibited enriched memory T-cell populations (Tscm and Tcm) and improved antitumor activity against B-cell acute lymphoblastic leukemia (B-ALL) in vivo . The compound was shown to:
- Induce Th1/Th17 skewing.
- Increase polyfunctionality in T-cells.
- Support enhanced expansion through a unique metabolic profile.
These findings suggest that Akt inhibition during T-cell manufacturing could optimize CAR T-cell therapies by enhancing their fitness and persistence post-infusion.
2. Cancer Treatment Efficacy
This compound has been evaluated for its potential in treating various hematological malignancies. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms mediated by Akt signaling . For example:
- In vitro studies demonstrated that combining Akt inhibition with chemotherapy sensitizes cancer cells to treatment.
- In vivo studies indicated improved antitumor immunity in models treated with this compound, highlighting its role in augmenting CD8+ T-cell responses .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other inhibitors:
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Study on B-ALL Patients : In the ALLCAR19 clinical trial, patients receiving CAR T-cells manufactured with this compound showed improved outcomes compared to those treated with standard protocols. The enhanced phenotype and function of T-cells were attributed to the inhibition of Akt signaling during manufacturing .
- Combination Therapy : A patient cohort treated with a combination of chemotherapy and this compound showed significant reductions in tumor burden, suggesting that targeting the PI3K-Akt pathway can enhance therapeutic responses when used alongside traditional treatments .
Properties
IUPAC Name |
3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCQHVUQEFDRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436572 | |
Record name | Akt inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612847-09-3 | |
Record name | Akt-I-1,2 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Akt inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-6730 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.